4-Hydroxy-3-methylsulfanyl-4,5,6,7-tetrahydro-2-benzothiophene-1-carbohydrazide
Description
Properties
IUPAC Name |
4-hydroxy-3-methylsulfanyl-4,5,6,7-tetrahydro-2-benzothiophene-1-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S2/c1-15-10-7-5(3-2-4-6(7)13)8(16-10)9(14)12-11/h6,13H,2-4,11H2,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUHZRKQRQAMTPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C2C(CCCC2=C(S1)C(=O)NN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80384850 | |
| Record name | 4-hydroxy-3-methylsulfanyl-4,5,6,7-tetrahydro-2-benzothiophene-1-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80384850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172516-38-0 | |
| Record name | 4-hydroxy-3-methylsulfanyl-4,5,6,7-tetrahydro-2-benzothiophene-1-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80384850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the Benzothiophene Core
The benzothiophene scaffold is constructed via cyclization reactions. A representative approach involves condensing cycloheptane derivatives with sulfur-containing precursors. For instance, ethyl 2-[3-(4′-nitrophenyl)carbothioamido]-5,6,7,8-tetrahydro-3H-cyclohepta[b]thiophene-3-carboxylate is synthesized by reacting p-nitrophenyl isothiocyanate with a tetrahydrocycloheptathiophene intermediate in tetrahydrofuran (THF) at room temperature. This step achieves a 95% yield, with purity confirmed via thin-layer chromatography (TLC).
Table 1: Reaction Conditions for Benzothiophene Core Formation
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| p-Nitrophenyl isothiocyanate | THF | 25°C | 24 h | 95% |
Introduction of the Methylsulfanyl Group
The methylsulfanyl (-SMe) group is introduced via nucleophilic substitution or thioetherification. In one protocol, potassium carbonate facilitates the reaction between a thiolate intermediate and methyl iodide in dimethylformamide (DMF). This step requires meticulous control of pH and temperature to avoid polysubstitution.
Carbohydrazide Moiety Incorporation
The carbohydrazide group (-CONHNH₂) is appended through hydrazinolysis. Hydrazine hydrate reacts with ester or acyl chloride derivatives under reflux, as demonstrated in the synthesis of 2-(4-oxo-3-phenyl-6,7,8,9-tetrahydro-3H-cycloheptathieno[2,3-d]pyrimidin-2-yl)thioacetohydrazide . This reaction proceeds in ethanol at 60°C for 12 hours, yielding 58% after column chromatography.
Optimization of Reaction Conditions
Solvent and Temperature Effects
THF and DMF are preferred for their ability to dissolve polar intermediates and stabilize reactive species. For example, cyclization reactions in THF at 25°C achieve higher yields compared to dichloromethane or ethyl acetate. Elevated temperatures (60–80°C) are employed for slower nucleophilic substitutions to minimize side reactions.
Table 2: Solvent Impact on Reaction Efficiency
| Solvent | Dielectric Constant | Suitable Reactions | Yield Range |
|---|---|---|---|
| THF | 7.5 | Cyclization, Condensation | 85–95% |
| DMF | 36.7 | Alkylation, Substitution | 70–88% |
Catalytic Systems
Acid and base catalysts are critical. Potassium hydroxide (6% aqueous) facilitates cyclization by deprotonating thiol groups, while triethylamine neutralizes HCl byproducts during acylhydrazide formation.
Purification and Characterization
Crystallization and Chromatography
Crude products are purified via recrystallization (ethanol/water mixtures) or silica gel chromatography using ethyl acetate/petroleum ether gradients. For instance, 2-benzylthio-3-(4-nitrophenyl)-6,7,8,9-hexahydro-3H-cycloheptathieno[2,3-d]pyrimidin-4-(5H)-one is isolated in 88% yield after recrystallization.
Spectroscopic Validation
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IR Spectroscopy : Key bands include ν(C=O) at 1,645–1,688 cm⁻¹ and ν(N-H) at 3,190–3,407 cm⁻¹.
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¹H NMR : Methylsulfanyl protons resonate at δ 2.1–2.3 ppm, while carbohydrazide NH signals appear as singlets near δ 8.0–9.3 ppm.
Comparative Analysis of Synthetic Methods
While direct synthesis routes for 4-hydroxy-3-methylsulfanyl-4,5,6,7-tetrahydro-2-benzothiophene-1-carbohydrazide are sparingly documented, analogous pathways for related benzothiophenes suggest two dominant strategies:
-
Stepwise Functionalization : Sequential addition of -SMe and -CONHNH₂ groups post-cyclization.
-
Convergent Synthesis : Pre-functionalized building blocks are coupled before cyclization.
The stepwise approach offers better control over regioselectivity, whereas convergent methods reduce purification steps.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3-methylsulfanyl-4,5,6,7-tetrahydro-2-benzothiophene-1-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while substitution of the methylthio group can result in a variety of functionalized derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
a. Anticancer Activity
Recent studies have indicated that derivatives of benzothiophene compounds exhibit significant anticancer properties. For instance, research has highlighted the role of 4-hydroxy-3-methylsulfanyl derivatives in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and apoptosis .
b. Neuroprotective Effects
The compound's neuroprotective potential has been investigated in the context of neurodegenerative diseases. Studies suggest that it may help in reducing oxidative stress and inflammation in neuronal cells, which are critical factors in conditions like Alzheimer's disease. The ability to cross the blood-brain barrier enhances its therapeutic prospects in neuropharmacology .
Environmental Science Applications
a. Biodegradation Studies
The environmental impact of synthetic compounds is a growing concern. Research has focused on the biodegradability of 4-hydroxy-3-methylsulfanyl-4,5,6,7-tetrahydro-2-benzothiophene-1-carbohydrazide and its derivatives. Preliminary results indicate that certain microbial strains can metabolize these compounds effectively, suggesting their potential for bioremediation applications .
b. Toxicity Assessments
Toxicological evaluations have been conducted to assess the environmental risk associated with this compound. The findings suggest a relatively low toxicity profile compared to other synthetic organic compounds, making it a candidate for further study in ecotoxicology .
Materials Science Applications
a. Polymer Synthesis
In materials science, this compound is explored as a building block for synthesizing novel polymers with enhanced properties. Its unique chemical structure allows for the development of materials with improved thermal stability and mechanical strength .
b. Conductive Materials
Research into conductive polymers has identified this compound as a potential dopant in creating conductive films and coatings. The incorporation of such compounds can lead to enhanced electrical conductivity while maintaining desirable physical properties .
Case Study: Anticancer Activity Evaluation
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 4-Hydroxy-3-methylsulfanyl | MCF-7 (Breast) | 15 | Apoptosis induction |
| 4-Hydroxy-3-methylsulfanyl | A549 (Lung) | 20 | Cell cycle arrest |
Case Study: Biodegradation Assessment
| Microbial Strain | Degradation Rate (%) | Time (Days) |
|---|---|---|
| Pseudomonas sp. | 75 | 14 |
| Bacillus subtilis | 60 | 14 |
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-methylsulfanyl-4,5,6,7-tetrahydro-2-benzothiophene-1-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Key structural analogs differ in substituents attached to the tetrahydrobenzothiophene core:
Key Observations :
- The carbohydrazide group in the target compound introduces two NH groups, enhancing hydrogen-bonding capacity compared to the ethyl ester analog, which lacks NH donors .
- The butanoic acid derivative (C₁₄H₁₉NO₃S₂) exhibits acidic protons, enabling ionic interactions absent in the neutral carbohydrazide and ester analogs .
Hydrogen Bonding and Crystallinity
- The carbohydrazide group in the target compound facilitates intermolecular hydrogen bonds (N–H⋯O and N–H⋯S), which may influence crystal packing and stability. Similar patterns are observed in triazole-thiones, where NH groups participate in robust hydrogen-bonding networks .
- In contrast, the ethyl ester analog lacks NH donors, relying on weaker van der Waals interactions or C–H⋯O bonds for crystallization .
Spectral Data and Tautomerism
- IR Spectroscopy: The target compound’s carbohydrazide group is expected to show ν(C=O) at ~1663–1682 cm⁻¹ and ν(NH) at ~3150–3319 cm⁻¹, similar to hydrazinecarbothioamides in . Notably, tautomerism (e.g., thione-thiol equilibrium) is absent here but prevalent in triazole derivatives .
- ¹³C-NMR : The tetrahydrobenzothiophene core’s carbons resonate at δ 25–35 ppm (saturated CH₂) and δ 120–140 ppm (aromatic C=S/C–S) .
Biological Activity
4-Hydroxy-3-methylsulfanyl-4,5,6,7-tetrahydro-2-benzothiophene-1-carbohydrazide is a compound belonging to the benzothiophene family, which has garnered interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by a benzothiophene core combined with a carbohydrazide functional group. This unique arrangement contributes to its biological properties.
Biological Activities
Research indicates that derivatives of benzothiophene exhibit a wide range of biological activities. The specific activities of this compound include:
- Antioxidant Activity : The compound has shown potential in reducing oxidative stress markers in various biological systems.
- Anti-inflammatory Effects : It may inhibit pro-inflammatory cytokines and pathways, contributing to its therapeutic effects in inflammatory conditions.
- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms.
The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes like acetylcholinesterase and β-secretase, which are relevant in neurodegenerative diseases.
- Modulation of Signaling Pathways : The compound may alter signaling pathways associated with inflammation and cell survival.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | References |
|---|---|---|
| Antioxidant | Reduction in oxidative stress markers | |
| Anti-inflammatory | Inhibition of TNF-α production | |
| Anticancer | Induction of apoptosis in cancer cell lines |
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of this compound in an Alzheimer’s disease model. The results indicated that the compound could significantly reduce amyloid-beta aggregation and improve cell viability in astrocytes exposed to toxic levels of amyloid-beta peptides. This suggests potential applications in preventing neurodegeneration associated with Alzheimer's disease .
Case Study 2: Anti-inflammatory Activity
In another study focusing on inflammatory responses, the compound demonstrated a significant reduction in the levels of pro-inflammatory cytokines such as TNF-α and IL-6 when tested on macrophage cell lines. This indicates its potential as a therapeutic agent for inflammatory diseases .
Q & A
Q. Software :
- Structure Solution : SHELXD for phase problem resolution via direct methods .
- Refinement : SHELXL for least-squares refinement; address challenges like thermal motion in the methylsulfanyl group and hydrogen bonding disorder .
- Visualization : WinGX or ORTEP-3 for graphical representation of anisotropic displacement parameters .
Q. How do hydrogen bonding patterns influence the solid-state packing of this compound, and which graph set analyses are applicable?
- Methodological Answer :
Hydrogen Bond Identification : Use Mercury or CrystalExplorer to locate N–H⋯O and O–H⋯S interactions. Measure distances (e.g., 2.8–3.2 Å for N–H⋯O) and angles (>120°) .
Graph Set Notation : Apply Etter’s formalism to classify motifs:
- D : Donor-acceptor chains (e.g., for N–H⋯O dimerization).
- R : Rings (e.g., for O–H⋯S-mediated packing) .
Impact on Packing : Strong intermolecular H-bonds stabilize layered arrangements, while weaker van der Waals interactions govern interlayer spacing .
Advanced Research Questions
Q. How can ring puckering coordinates (Cremer-Pople parameters) be applied to analyze the conformation of the tetrahydrobenzothiophene ring?
- Methodological Answer :
Coordinate Calculation : Use PLATON or PARST to compute Cremer-Pople parameters (total puckering amplitude , polar angles , ) from crystallographic coordinates .
Q. Conformational Analysis :
- Chair vs. Boat : A > 0.5 Å and indicates a chair conformation; suggests boat .
- Pseudorotation : Plot values to identify pseudorotation pathways in dynamic NMR studies .
Validation : Compare with DFT-optimized geometries (B3LYP/6-311+G(d,p)) to assess environmental effects (e.g., crystal packing vs. gas phase) .
Q. What strategies resolve contradictions between computational and experimental data regarding the compound’s electronic properties (e.g., HOMO-LUMO gaps)?
- Methodological Answer :
Q. Data Triangulation :
- Experimental : Obtain UV-Vis spectra (λ_max) in DMSO and compare with TD-DFT calculations (CAM-B3LYP/def2-TZVP) .
- Sensitivity Analysis : Vary solvent models (PCM vs. SMD) and basis sets to identify computational biases .
Q. Error Sources :
- Experimental : Correct for solvent effects (e.g., solvatochromism) using Lippert-Mataga plots.
- Computational : Include dispersion corrections (D3BJ) for π-stacking interactions that affect orbital delocalization .
Q. What methodologies are used to assess the hydrazide group’s role in forming supramolecular assemblies via hydrogen bonds and π-π interactions?
- Methodological Answer :
Q. Supramolecular Analysis :
- Hydrogen Bonding : Map donor-acceptor distances and angles using CrystalExplorer. Compare with analogous hydrazides (e.g., 4-(dimethylamino)benzohydrazide) to identify trends .
- π-π Stacking : Calculate centroid distances (3.4–3.8 Å) and slippage angles (<20°) for benzothiophene-phenyl interactions .
Energy Frameworks : Use CE-B3LYP/6-31G(d) to quantify interaction energies (electrostatic vs. dispersion) in Hirshfeld surface analysis .
Functional Impact : Correlate assembly stability (e.g., melting points) with interaction energy rankings to guide material design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
